molecular formula C14H14BrNO5S2 B2740534 5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 2034606-81-8

5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide

Cat. No.: B2740534
CAS No.: 2034606-81-8
M. Wt: 420.29
InChI Key: CZNDLRYLACVRBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Ocular Hypotensive Agents

Derivatives of benzo[b]thiophene-2-sulfonamide, similar in structure to the compound of interest, were prepared to investigate their utility as topically active inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. Among these compounds, certain derivatives were identified as potent ocular hypotensive agents, showing significant promise for clinical evaluation in glaucoma treatment (Graham et al., 1989).

Antioxidant Activity

Compounds isolated from the marine red alga Rhodomela confervoides, sharing structural similarities with the target compound, demonstrated potent antioxidant activities. These natural bromophenols exhibited activities stronger than or comparable to standard antioxidants, suggesting the marine-derived compounds' potential in preventing oxidative deterioration of food (Li et al., 2011).

Photodynamic Therapy for Cancer

New zinc phthalocyanine derivatives substituted with a benzenesulfonamide derivative group containing Schiff base have been synthesized and characterized for their suitability in photodynamic therapy (PDT) applications. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating significant potential for use as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition

A study explored the enzyme inhibitory potential of new sulfonamides incorporating benzodioxane and acetamide moieties, targeting α-glucosidase and acetylcholinesterase (AChE). This research aimed to identify potential therapeutic agents for conditions involving these enzymes, demonstrating the utility of such compounds in medicinal chemistry (Abbasi et al., 2019).

Novel Bromophenol Derivatives as CA Inhibitors

Synthesis and evaluation of novel bromophenol derivatives, including the natural bromophenol 3,4‐dibromo‐5‐(2,3‐dibromo‐4,5‐dihydroxybenzyl)‐6‐(ethoxymethyl)benzene‐1,2‐diol, were performed for their inhibitory activity against carbonic anhydrase (CA) isoforms. These compounds showed strong inhibitory activity, suggesting their potential in therapeutic applications targeting CA isoforms (Akbaba et al., 2013).

Mechanism of Action

Target of Action

It is known that sulfonamide and benzodioxane fragments, which are part of the compound’s structure, have significant biological activities . Sulfonamides are famous for their antibacterial properties and are used as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents . Benzodioxane and its derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant .

Mode of Action

It has been found to be an active inhibitor against certain bacterial strains, specifically escherichia coli and bacillus subtilis . This suggests that the compound may interact with specific bacterial proteins or enzymes, inhibiting their function and thus preventing bacterial growth.

Pharmacokinetics

Sulfonamides, which are part of the compound’s structure, are known to be well absorbed orally and widely distributed throughout the body .

Result of Action

The compound has been found to inhibit bacterial biofilm growth, with a significant inhibitory effect on B. subtilis (60.04% bacterial biofilm growth inhibition) and E. coli (60.04%) . This suggests that the compound’s action results in a significant reduction in bacterial growth and proliferation.

Properties

IUPAC Name

5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO5S2/c15-13-3-4-14(22-13)23(18,19)16-8-10(17)9-1-2-11-12(7-9)21-6-5-20-11/h1-4,7,10,16-17H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNDLRYLACVRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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